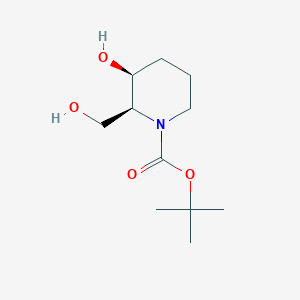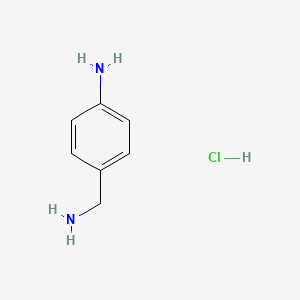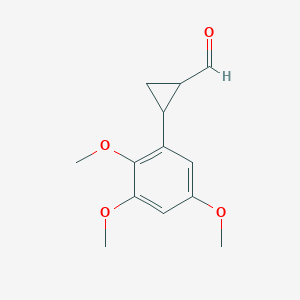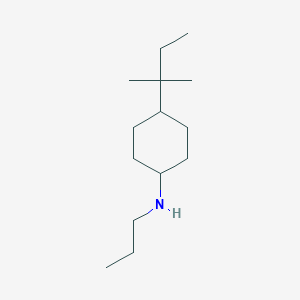
4-(tert-Pentyl)-N-propylcyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-Pentyl)-N-propylcyclohexan-1-amine is an organic compound characterized by a cyclohexane ring substituted with a tert-pentyl group and a propylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Pentyl)-N-propylcyclohexan-1-amine typically involves the alkylation of cyclohexanone derivatives followed by amination. One common method includes the reaction of 4-tert-pentylcyclohexanone with propylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-(tert-Pentyl)-N-propylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted cyclohexanamine derivatives.
Aplicaciones Científicas De Investigación
4-(tert-Pentyl)-N-propylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 4-(tert-Pentyl)-N-propylcyclohexan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanamine: A simpler amine derivative of cyclohexane.
N-tert-Butylcyclohexanamine: Similar structure but with a tert-butyl group instead of a tert-pentyl group.
N-Propylcyclohexanamine: Lacks the tert-pentyl group, making it less sterically hindered.
Uniqueness
4-(tert-Pentyl)-N-propylcyclohexan-1-amine is unique due to the presence of both a tert-pentyl group and a propylamine group on the cyclohexane ring. This combination of substituents imparts distinct steric and electronic properties, influencing its reactivity and interactions with molecular targets.
Propiedades
Fórmula molecular |
C14H29N |
|---|---|
Peso molecular |
211.39 g/mol |
Nombre IUPAC |
4-(2-methylbutan-2-yl)-N-propylcyclohexan-1-amine |
InChI |
InChI=1S/C14H29N/c1-5-11-15-13-9-7-12(8-10-13)14(3,4)6-2/h12-13,15H,5-11H2,1-4H3 |
Clave InChI |
PEMDKTUGVHUXGC-UHFFFAOYSA-N |
SMILES canónico |
CCCNC1CCC(CC1)C(C)(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B13007467.png)
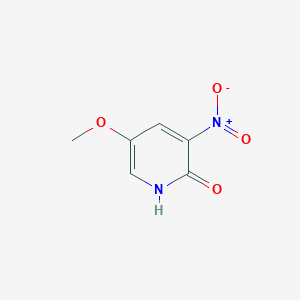
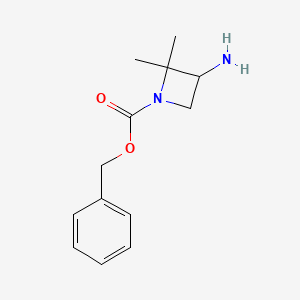
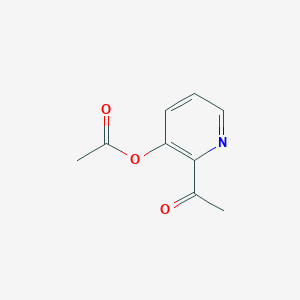
![6-Amino-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13007488.png)
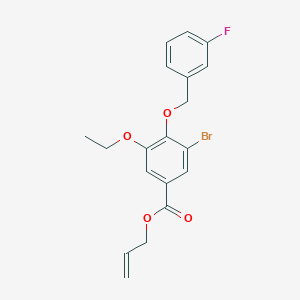
![2,2-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B13007499.png)
![Ethyl[2-(oxetan-3-ylsulfanyl)pentan-3-yl]amine](/img/structure/B13007506.png)
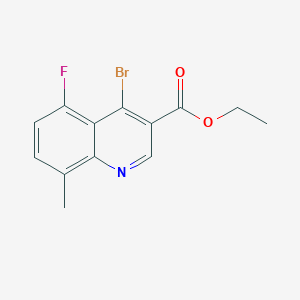
![Tert-butyl 5-(aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13007518.png)
